3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)
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Overview
Description
3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) is a heterocyclic compound that features a unique structure combining triazole and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) typically involves the reaction of appropriate triazole and pyridine precursors under controlled conditions. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes cyclization and subsequent functionalization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its anticancer and antimicrobial properties.
Uniqueness
3,3’-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine) stands out due to its unique combination of triazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64762-55-6 |
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Molecular Formula |
C14H12N6O |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H12N6O/c1-3-7-19-11(5-1)15-17-13(19)9-21-10-14-18-16-12-6-2-4-8-20(12)14/h1-8H,9-10H2 |
InChI Key |
ZOGJFNLXTDSHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)COCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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